molecular formula C9H9NO3 B3176338 (2Z)-2-(Hydroxyimino)-3-phenylpropanoic acid CAS No. 99033-96-2

(2Z)-2-(Hydroxyimino)-3-phenylpropanoic acid

Cat. No. B3176338
CAS RN: 99033-96-2
M. Wt: 179.17 g/mol
InChI Key: PNTMGOUAICFJQK-NTMALXAHSA-N
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Description

“(2Z)-2-(Hydroxyimino)-3-phenylpropanoic acid” is a chemical compound with the linear formula C8H7NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Chemical Properties

  • Optical Resolution and Derivatives Synthesis : The compound has been used in the optical resolution of threo-2-amino-3-hydroxy-3-phenylpropanoic acid, demonstrating its utility in the synthesis of optically active compounds (Shiraiwa et al., 2003). Additionally, its derivatives have been synthesized, contributing to research in stereochemistry and chemical synthesis (Drewes et al., 1992).

Biochemical and Biological Applications

  • Metabolic Pathways in Plants : This compound is significant in the study of biosynthesis pathways, specifically in the context of benzoic and salicylic acid synthesis in plants (Jarvis et al., 2000).
  • Enzymatic Applications : Its use in enzymatic preparation, particularly involving Porcine pancreas lipase, highlights its relevance in the study of enzymes and chiral synthesis (Zhao et al., 2014).
  • Molecular Docking and Drug Design : Research includes structure-based design and molecular docking studies for potential dual-mechanism drugs, indicating its role in drug discovery and molecular biology (Ahmed et al., 2012).

Material Science and Engineering

  • Corrosion Inhibition : Studies have explored its derivatives as corrosion inhibitors, showcasing its potential in materials science and engineering applications (Yadav et al., 2016).
  • Photodecarboxylation Research : Its involvement in photodecarboxylative reactions provides insights into photochemical processes in organic chemistry (Hatoum et al., 2009).

Analytical Chemistry Applications

  • Spectrophotometry : The compound's interaction with metal ions has been studied through spectrophotometry, underlining its utility in analytical chemistry (Bughio et al., 2016).

properties

IUPAC Name

(2Z)-2-hydroxyimino-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,13H,6H2,(H,11,12)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTMGOUAICFJQK-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N/O)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(Hydroxyimino)-3-phenylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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